![molecular formula C12H13NO2S B2772895 N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 1219902-07-4](/img/structure/B2772895.png)
N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” would include this thiophene ring, along with a furan ring and a carboxamide group .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
- (S)-2 finds applications in the production of pyranones, which are essential intermediates for sugar analogs, antibiotics, tirantamycins, and anticancer drugs .
- Low doses of compound 8 (a derivative of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide) exhibit dose-dependent inhibition of monophenolase enzymes. However, higher doses significantly increase enzyme activity .
- Novel chalcones derived from thiophene-based analogs, including N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide derivatives, demonstrate varying cytotoxic effects against lung carcinoma cells .
- Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. These molecules play a crucial role in medicinal chemistry, offering diverse biological effects .
Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol
Enzyme Inhibition Studies
Cytotoxic Effects in Lung Carcinoma
Biologically Active Compounds
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” and its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide are currently unknown. This compound is a derivative of furan, which is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
As a furan derivative, it may share some of the biological activities common to this class of compounds, such as antibacterial, antifungal, or antiviral activities . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZRNPPVMUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide |
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